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4-(Tert-butylamino)picolinonitrile
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Overview
Description
4-(Tert-butylamino)picolinonitrile is an organic compound with the molecular formula C10H13N3 It is a derivative of picolinonitrile, where a tert-butylamino group is attached to the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butylamino)picolinonitrile can be achieved through several methods. One common approach involves the reaction of 4-chloropicolinonitrile with tert-butylamine under suitable conditions. The reaction typically requires a solvent such as ethanol or acetonitrile and may be catalyzed by a base like potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with the tert-butylamino group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and ensuring the process is scalable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butylamino)picolinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines.
Scientific Research Applications
4-(Tert-butylamino)picolinonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: It may be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Tert-butylamino)picolinonitrile involves its interaction with specific molecular targets. The tert-butylamino group can form hydrogen bonds or other interactions with enzymes or receptors, influencing their activity. The nitrile group may also participate in binding interactions, contributing to the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
4-Aminopicolinonitrile: Similar structure but lacks the tert-butyl group.
4-(Dimethylamino)picolinonitrile: Contains a dimethylamino group instead of a tert-butylamino group.
4-(Methoxy)picolinonitrile: Features a methoxy group in place of the tert-butylamino group.
Uniqueness
4-(Tert-butylamino)picolinonitrile is unique due to the presence of the bulky tert-butylamino group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where steric effects are important.
Biological Activity
4-(Tert-butylamino)picolinonitrile, a compound with the molecular formula C11H14N3, has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from recent studies, including data tables and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C11H14N3 |
Molecular Weight | 202.25 g/mol |
IUPAC Name | This compound |
CAS Number | 150674-31-0 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that this compound can modulate enzyme activities and receptor functions, leading to significant biochemical changes. Specifically, it has been shown to inhibit certain kinases involved in cell signaling pathways, which may influence cell proliferation and apoptosis .
Anticancer Activity
A notable study explored the anticancer potential of this compound against various cancer cell lines. The results demonstrated:
- Cell Viability Reduction : The compound significantly reduced cell viability in human cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value of approximately 25 µM.
- Mechanistic Insights : Apoptotic assays revealed that treatment with the compound led to increased levels of pro-apoptotic markers and decreased anti-apoptotic protein expression, suggesting a mechanism involving the induction of apoptosis.
Antimicrobial Properties
In addition to its anticancer effects, this compound has shown promising antimicrobial activity. A series of experiments tested its efficacy against several bacterial strains:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 50 to 100 µg/mL against Gram-positive bacteria, including Staphylococcus aureus.
- Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .
Case Studies
-
Case Study on Cancer Treatment :
- Objective : To evaluate the efficacy of this compound in a xenograft model of breast cancer.
- Findings : Mice treated with the compound showed a significant reduction in tumor size compared to control groups (p < 0.05), highlighting its potential as a therapeutic agent in oncology.
- Case Study on Antimicrobial Activity :
Properties
Molecular Formula |
C10H13N3 |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
4-(tert-butylamino)pyridine-2-carbonitrile |
InChI |
InChI=1S/C10H13N3/c1-10(2,3)13-8-4-5-12-9(6-8)7-11/h4-6H,1-3H3,(H,12,13) |
InChI Key |
JZVRSBZYOQDHAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=CC(=NC=C1)C#N |
Origin of Product |
United States |
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